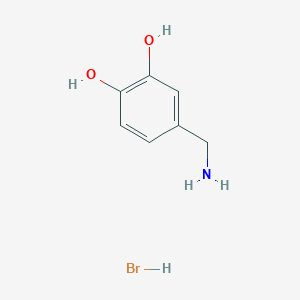

3,4-Dihydroxybenzylamine hydrobromide

Overview

Description

3,4-Dihydroxybenzylamine hydrobromide is a compound that can be synthesized through various chemical reactions involving hydroxylamines and benzyl derivatives. While the provided papers do not directly describe the synthesis or properties of this compound, they do offer insights into related compounds and methodologies that could be applied to its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds involves the reaction of hydroxylamines with benzaldehydes or alkyl halides. For instance, N-tosyl-O-2,4,6-trimethylbenzylhydroxylamine reacts with primary alkyl halides to yield protected hydroxylamines, which upon treatment with hydrogen bromide in acetic acid, give corresponding N-monoalkylated hydroxylamines . Similarly, the synthesis of O-glycyl-N-(2, 3, 4-trihydroxybenzyl)-hydroxylamine dihydrobromide is described starting from carbobenzoxy-glycine and tritylhydroxylamine . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography . For example, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was determined using these methods, and theoretical calculations were performed to support the experimental data . These techniques could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactions of related compounds include acetylation, methylation, and condensation reactions. The synthesis of 3,4-dihydro-2H-1,3-benzoxazines from 2-hydroxybenzylamines and paraformaldehyde is an example of a condensation reaction that could be relevant to the synthesis of this compound . Additionally, the reactions of 4-hydroxy-3,5-di-tert-butylbenzylidene chloride with aminals demonstrate the reactivity of benzylidene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and structural characterization. For instance, the solubility of co-crystals formed with hydroxybenzoic acids was studied, which could provide insights into the solubility behavior of this compound . Theoretical calculations such as DFT and HF methods can predict electronic properties, thermodynamic parameters, and molecular electrostatic potential, which are crucial for understanding the behavior of chemical compounds .

Scientific Research Applications

Catecholamine Analysis : It's used in determining urinary catecholamines after solid-phase extraction and capillary electrophoresis. Its stability under various conditions is crucial for accurate analysis (Vuorensola & Sirén, 2000).

Antitumor Activity : Exhibiting significantly improved therapeutic effects against B16 melanoma compared to dopamine, 3,4-Dihydroxybenzylamine is less toxic and inhibits thymidine incorporation in tumor cells (Wick, 1979).

Biochemical Stability Studies : Its breakdown in plasma by semicarbazide-sensitive amine oxidase across various animal species highlights its importance in understanding biochemical stability and the need for careful selection of internal standards in plasma catecholamine measurements (Boomsma et al., 1993).

Dopamine Analogue Research : As a dopamine analog, it's utilized to study the impact on melanoma cells, including its ability to inhibit DNA polymerase upon activation by tyrosinase (Fitzgerald & Wick, 1983).

Oxidation Chemistry : Its oxidation by mushroom tyrosinase to generate 3,4-dihydroxybenzaldehyde through a quinone methide intermediate is significant in understanding melanogenic enzymes' interactions with dopamine and related compounds (Sugumaran, 1995).

Cancer Therapy Research : It has been evaluated for cancer chemotherapeutic efficacy in mice bearing transplantable carcinoma, showing significant inhibition of tumor growth and positive effects on the hematological profile (Lahiri et al., 1990).

High-Performance Liquid Chromatography : Used as an internal standard in the high-performance liquid chromatographic assay of various compounds, including catecholamines and serotonin (Ishida et al., 1997; Mell & Gustafson, 1978).

Carbonic Anhydrase Inhibition : Investigated for its role in inhibiting human cytosolic carbonic anhydrase isozymes, indicating its potential in developing enzyme inhibitors (Arslan et al., 2015).

Mechanism of Action

Target of Action

3,4-Dihydroxybenzylamine hydrobromide, also known as 4-(aminomethyl)benzene-1,2-diol hydrobromide, is an improved dopamine analog . The primary target of this compound is DNA polymerase in melanoma cells . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks, and it plays a crucial role in the replication and repair of cells.

Mode of Action

The compound acts as a cytotoxic agent and inhibits the activity of DNA polymerase in melanoma cells . By inhibiting DNA polymerase, it disrupts the process of DNA replication, thereby inhibiting the growth and proliferation of melanoma cells .

Biochemical Pathways

It is known that the compound displays growth inhibitory activity in melanoma cell lines with varying degrees of tyrosinase activity . Tyrosinase is an enzyme that is involved in the production of melanin, a pigment that contributes to skin color and protects the skin from harmful ultraviolet rays.

Result of Action

The primary result of the action of this compound is the inhibition of growth in melanoma cells . By inhibiting DNA polymerase, the compound disrupts DNA replication, leading to a decrease in cell proliferation . This results in a cytotoxic effect, causing cell death and thus inhibiting the growth of melanoma cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal conditions, but it may decompose under high temperature or high humidity . Therefore, the storage and handling conditions can significantly affect the compound’s action, efficacy, and stability .

properties

IUPAC Name |

4-(aminomethyl)benzene-1,2-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.BrH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,9-10H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFZTXFCZAXSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936760 | |

| Record name | 4-(Aminomethyl)benzene-1,2-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16290-26-9 | |

| Record name | 1,2-Benzenediol, 4-(aminomethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16290-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16290-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Aminomethyl)benzene-1,2-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)pyrocatechol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 3,4-Dihydroxybenzylamine Hydrobromide used as an internal standard in the analysis of biogenic amines?

A: DHBA shares structural similarities with biogenic amines like octopamine and dopamine, leading to comparable chromatographic behavior. [, , ] This similarity makes it suitable for use as an internal standard, allowing researchers to account for variations during sample preparation and analysis.

Q2: How does the choice of mobile phase affect the separation of octopamine in insect hemolymph when using this compound as an internal standard?

A: Research indicates that adjusting the pH, methanol concentration, and type/amount of ion pairing reagent in the mobile phase significantly impacts the retention times of octopamine and, consequently, its separation from other compounds. [] Careful optimization of these parameters is crucial for achieving good resolution and accurate quantification.

Q3: Can you elaborate on the sample preparation method employed when using this compound as an internal standard for analyzing insect hemolymph?

A: The provided research outlines a specific sample preparation protocol for insect hemolymph analysis. [, ] First, hemolymph is collected using a syringe preloaded with formic acid (anticoagulant) and DHBA (internal standard). Proteins are then removed via centrifugation using a 10 kDa filter. This pretreatment, sometimes involving solid phase extraction, helps minimize interfering peaks and enhance the accuracy of biogenic amine quantification.

Q4: What are the advantages of using this compound as an internal standard in HPLC analysis of dopamine in infant plasma?

A: The research highlights the ability to analyze very small sample volumes (20 μl) and a wide range of dopamine concentrations in infant plasma when using DHBA as an internal standard. [] This is particularly advantageous in a clinical setting where sample volume might be limited. Additionally, the method boasts good inter- and intra-day precision with coefficients of variation less than 10% and 5% respectively. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.5]dec-6-ene](/img/structure/B89994.png)

![1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One](/img/structure/B90038.png)

![Ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B90075.png)

![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)

![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)